molecular formula C21H18N4O2S B2919489 N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2415541-06-7

N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No. B2919489
CAS RN: 2415541-06-7
M. Wt: 390.46
InChI Key: DTMGHDPABNGDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide, commonly known as HPTC, is a small molecule compound that has gained significant attention in scientific research. HPTC is a synthetic compound that has shown potential in various fields of research, including cancer treatment, inflammation, and neurological disorders. In

Mechanism Of Action

The mechanism of action of HPTC is not fully understood; however, studies have suggested that it may act through multiple pathways. In cancer cells, HPTC has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In inflammation, HPTC has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorders, HPTC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
HPTC has been shown to have various biochemical and physiological effects. In cancer cells, HPTC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, HPTC has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, HPTC has been shown to have neuroprotective effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using HPTC in lab experiments include its small molecular size, high purity, and well-established synthesis method. HPTC has also shown potential in various fields of research, making it a versatile compound to work with. However, the limitations of using HPTC in lab experiments include its low solubility in water, which may require the use of organic solvents, and its potential toxicity at high concentrations.

Future Directions

The future directions for HPTC research include exploring its potential as a therapeutic agent in cancer treatment, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of HPTC and its potential side effects. The development of new synthesis methods to improve the yield and purity of HPTC may also be an area of future research.
Conclusion:
In conclusion, HPTC is a small molecule compound that has shown potential in various fields of scientific research. Its well-established synthesis method, versatile applications, and potential therapeutic effects make it an attractive compound to work with. Further research is needed to fully understand the mechanism of action of HPTC and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of HPTC involves a multi-step procedure that includes the condensation of 4-pyrazol-1-ylbenzaldehyde with 2-aminoethanol to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide to form the desired compound, HPTC. The synthesis of HPTC has been optimized to yield high purity and high yield.

Scientific Research Applications

HPTC has shown potential in various fields of scientific research. In cancer treatment, HPTC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, HPTC has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, HPTC has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-19(15-7-9-17(10-8-15)25-12-4-11-23-25)13-22-20(27)18-14-28-21(24-18)16-5-2-1-3-6-16/h1-12,14,19,26H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMGHDPABNGDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=C(C=C3)N4C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.